molecular formula C23H27ClN2O3S B611015 Ogt-IN-2 CAS No. 442665-87-4

Ogt-IN-2

货号: B611015
CAS 编号: 442665-87-4
分子量: 446.99
InChI 键: HLPZEZRNGAXCJH-LVWGJNHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OGT-IN-2 是一种有效的 O-GlcNAc 转移酶抑制剂,该酶负责将 N-乙酰葡萄糖胺添加到蛋白质的丝氨酸和苏氨酸残基上 This compound 已被广泛用于科学研究,以研究 O-GlcNAc 糖基化的作用及其在各种疾病中的意义 .

准备方法

OGT-IN-2 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。合成路线通常包括以下步骤:

化学反应分析

OGT-IN-2 经历了几种类型的化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

    还原: 还原反应可用于修饰 this compound 上的官能团,导致形成还原衍生物。

    取代: 亲核或亲电取代反应可用于在 this compound 上引入或取代官能团。

    常用试剂和条件: 这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)以及各种亲核试剂或亲电试剂。

科学研究应用

Cancer Therapy

Ogt-IN-2 has emerged as a promising candidate for cancer treatment due to its ability to inhibit OGT, which is implicated in tumor growth and progression.

Case Study: Breast Cancer

  • A study demonstrated that inhibition of OGT using this compound led to decreased proliferation of breast cancer cells, particularly in tamoxifen-resistant cell lines. This was attributed to altered cell cycle dynamics and transcriptional responses that favor tumor suppression .
  • Table 1: Effects of this compound on Breast Cancer Cell Lines
Cell LineTreatment (µM)Proliferation (%)Cell Cycle Phase Changes
TamS1075Increased G2-M phase
TamR1050Decreased S-phase

Case Study: Colorectal Cancer

  • Research indicates that OGT promotes oncogenic transformation in colorectal tissues. Inhibition with this compound resulted in reduced tumor size and polyps in mouse models, suggesting its potential as a therapeutic agent against colorectal cancer .

Immune Response Modulation

This compound's role extends to the modulation of immune responses, particularly in T cells.

Case Study: T Cell Activation

  • In activated human T cells, the use of this compound led to a significant reduction in interleukin-2 production, indicating its potential to modulate immune responses by affecting glycosylation patterns of key proteins involved in T cell activation .
  • Table 2: Impact of this compound on T Cell Function
TreatmentIL-2 Production (pg/mL)Cell Viability (%)
Control20095
This compound (50 µM)5090

Neurodegenerative Diseases

The implications of this compound are also being explored in the context of neurodegenerative diseases.

Case Study: Alzheimer's Disease

  • Recent studies have linked abnormal OGT function with neurodegenerative conditions such as Alzheimer's disease. Inhibition with this compound may help restore normal glycosylation patterns, potentially mitigating pathological features associated with tauopathies .

Cardiovascular Applications

The role of OGT in cardiovascular health has garnered attention, particularly regarding heart failure.

Case Study: Heart Failure Models

  • In cardiomyocyte-specific models, inhibition of OGT with compounds like this compound showed promise in improving cardiac function and reducing pathological remodeling post-infarction. This suggests a therapeutic avenue for managing heart failure through modulation of OGT activity .

作用机制

OGT-IN-2 通过抑制 O-GlcNAc 转移酶的活性发挥作用,从而阻止将 N-乙酰葡萄糖胺添加到蛋白质的丝氨酸和苏氨酸残基上。这种抑制破坏了 O-GlcNAc 糖基化的正常功能,导致各种细胞过程发生改变。this compound 的分子靶标包括参与信号转导、转录和应激反应途径的蛋白质。 通过调节这些途径,this compound 可以影响细胞生长、分化和存活 .

相似化合物的比较

OGT-IN-2 在 O-GlcNAc 转移酶抑制剂中是独一无二的,因为它具有很高的效力和特异性。类似的化合物包括:

This compound 因其对 O-GlcNAc 转移酶的特异性抑制作用而脱颖而出,使其成为研究 O-GlcNAc 糖基化在各种生物过程和疾病中的作用的宝贵工具。

生物活性

Ogt-IN-2 is a small molecule inhibitor of O-GlcNAc transferase (OGT), an enzyme that plays a crucial role in cellular signaling and metabolic regulation through the modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc). This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on various cancer types, and potential therapeutic applications.

OGT catalyzes the addition of O-GlcNAc to serine and threonine residues on proteins, influencing numerous cellular processes including signal transduction, gene expression, and stress responses. The inhibition of OGT by compounds like this compound leads to reduced levels of O-GlcNAcylation, which can alter cell signaling pathways and promote apoptosis in cancer cells. Research indicates that this compound effectively decreases global O-GlcNAc levels in treated cells, thereby impacting cell cycle regulation and promoting cell death in various cancer types .

Case Studies

  • Breast Cancer : A study demonstrated that this compound treatment resulted in significant inhibition of proliferation in tamoxifen-sensitive (TamS) and tamoxifen-resistant (TamR) breast cancer cells. The compound altered the transcriptional program related to cell cycle progression, notably decreasing the number of cells in S-phase and causing an accumulation in G2-M phase .
  • Prostate Cancer : In LNCaP prostate cancer cells, this compound was shown to synergize with CDK inhibitors, leading to enhanced apoptosis. The combination treatment resulted in a marked increase in cell death markers such as cleaved PARP and activated caspases 3/7 . This indicates that this compound not only inhibits OGT but also sensitizes cancer cells to other therapeutic agents.
  • Acute Myeloid Leukemia (AML) : Research has indicated that inhibiting OGT can disrupt self-renewal capabilities in CD34+ hematopoietic stem/progenitor cells and AML cells, driving differentiation and reducing proliferation .

Data Tables

Cancer Type Effect of this compound Mechanism
Breast CancerInhibition of TamR cell proliferationAlters transcriptional programs related to cell cycle
Prostate CancerEnhanced apoptosis when combined with CDK inhibitorsIncreases activation of apoptotic markers
Acute Myeloid LeukemiaDisruption of self-renewal in stem/progenitor cellsInduces differentiation through O-GlcNAc imbalance

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cell Cycle Regulation : Inhibition of OGT leads to significant changes in cell cycle dynamics, particularly affecting S-phase entry and G2-M transition . This suggests a potential therapeutic strategy for targeting rapidly dividing cancer cells.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways selectively in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents enhances its efficacy, providing a promising avenue for developing combination therapies for resistant cancer types .

属性

IUPAC Name

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPZEZRNGAXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。